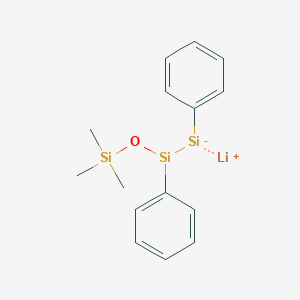![molecular formula C17H16O B14215500 1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one CAS No. 619326-94-2](/img/structure/B14215500.png)
1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to a prop-2-en-1-yl group, which is further connected to another phenyl group through an ethanone linkage
準備方法
Synthetic Routes and Reaction Conditions
1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where 4-(2-Phenylprop-2-en-1-yl)benzaldehyde is reacted with acetophenone in the presence of a base such as sodium hydroxide in methanol . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the compound can be produced using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization from hot methanol can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted aromatic compounds .
科学的研究の応用
1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of certain resins and polymers, where it acts as a comonomer.
作用機序
The mechanism of action of 1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .
類似化合物との比較
Similar Compounds
1-Phenylprop-2-en-1-one: This compound shares a similar structure but lacks the ethanone linkage.
4-(2-Phenylprop-2-en-1-yl)benzaldehyde: Similar in structure but contains an aldehyde group instead of a ketone.
Acetophenone: A simpler aromatic ketone with a single phenyl group attached to the ethanone moiety.
Uniqueness
1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
特性
CAS番号 |
619326-94-2 |
|---|---|
分子式 |
C17H16O |
分子量 |
236.31 g/mol |
IUPAC名 |
1-[4-(2-phenylprop-2-enyl)phenyl]ethanone |
InChI |
InChI=1S/C17H16O/c1-13(16-6-4-3-5-7-16)12-15-8-10-17(11-9-15)14(2)18/h3-11H,1,12H2,2H3 |
InChIキー |
KEWINMPCVWGDBP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)CC(=C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14215430.png)
![Ethanone, 1-[1-(2-ethoxyethyl)-4-methoxy-4-piperidinyl]-](/img/structure/B14215444.png)
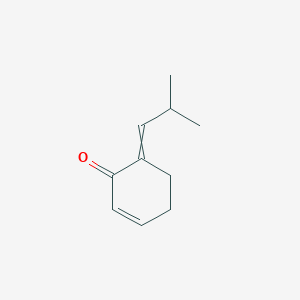
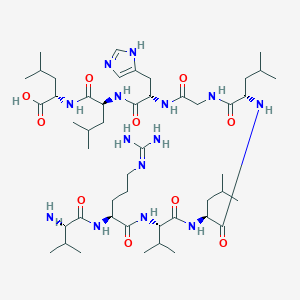
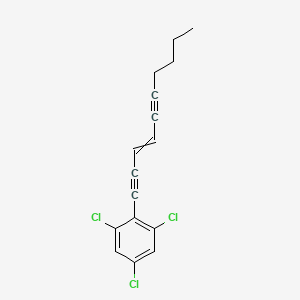
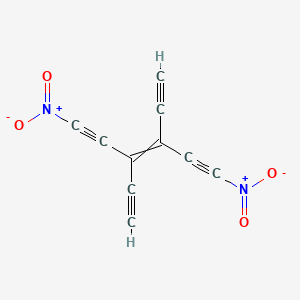
![Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate](/img/structure/B14215485.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid](/img/structure/B14215499.png)
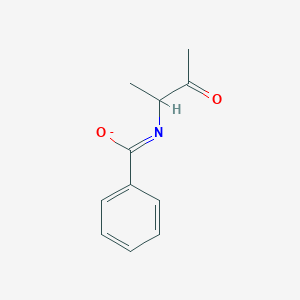
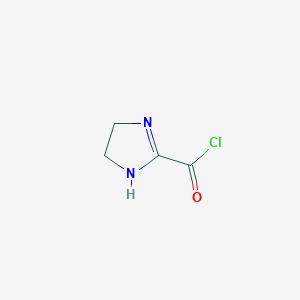

![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole](/img/structure/B14215516.png)
